molecular formula C9H15FN2O2 B13233650 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine

4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine

Cat. No.: B13233650
M. Wt: 202.23 g/mol
InChI Key: HPMUTOXSDYPWBA-SFYZADRCSA-N
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Description

4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated pyrrolidine ring attached to a morpholine moiety, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (2S,4R)-4-fluoropyrrolidine and morpholine.

    Coupling Reaction: The key step involves coupling (2S,4R)-4-fluoropyrrolidine with morpholine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce a fully reduced amine.

Scientific Research Applications

4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of inhibitors for specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme kinetics and binding interactions.

    Industry: It finds applications in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropyrrolidine-2-carboxylic acid: A related compound with a similar pyrrolidine ring structure.

    Morpholine derivatives: Compounds with the morpholine moiety but different substituents.

Uniqueness

4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine is unique due to the presence of both the fluorinated pyrrolidine ring and the morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15FN2O2

Molecular Weight

202.23 g/mol

IUPAC Name

[(2S,4R)-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C9H15FN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2/t7-,8+/m1/s1

InChI Key

HPMUTOXSDYPWBA-SFYZADRCSA-N

Isomeric SMILES

C1COCCN1C(=O)[C@@H]2C[C@H](CN2)F

Canonical SMILES

C1COCCN1C(=O)C2CC(CN2)F

Origin of Product

United States

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